molecular formula C23H18I2N4O3 B11108278 2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide

2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide

Cat. No.: B11108278
M. Wt: 652.2 g/mol
InChI Key: KQOCEZMHZDBSJX-VVCLLGATSA-N
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Description

2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including hydrazine, benzylidene, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazone intermediate: This involves the reaction of 4-iodobenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-bromoethyl acetate in the presence of a base such as potassium carbonate to form the ethoxy derivative.

    Final coupling: The ethoxy derivative is coupled with 4-iodobenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The benzylidene groups can be reduced to form the corresponding benzyl derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Benzyl derivatives.

    Substitution: Compounds with substituted functional groups in place of iodine.

Scientific Research Applications

2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with similar structural features but different functional groups.

    Ethyl acetoacetate: A simpler compound with similar reactivity but lacking the complex structure of the target compound.

Uniqueness

2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N’-[(E)-(4-iodophenyl)methylidene]benzohydrazide is unique due to its combination of multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18I2N4O3

Molecular Weight

652.2 g/mol

IUPAC Name

N-[(E)-(4-iodophenyl)methylideneamino]-2-[2-[(2Z)-2-[(4-iodophenyl)methylidene]hydrazinyl]-2-oxoethoxy]benzamide

InChI

InChI=1S/C23H18I2N4O3/c24-18-9-5-16(6-10-18)13-26-28-22(30)15-32-21-4-2-1-3-20(21)23(31)29-27-14-17-7-11-19(25)12-8-17/h1-14H,15H2,(H,28,30)(H,29,31)/b26-13-,27-14+

InChI Key

KQOCEZMHZDBSJX-VVCLLGATSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)I)OCC(=O)N/N=C\C3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)I)OCC(=O)NN=CC3=CC=C(C=C3)I

Origin of Product

United States

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